An In-depth Technical Guide to 4-Chloro-2-fluorobenzonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Chloro-2-fluorobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-2-fluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] Detailed experimental protocols for its synthesis via the Sandmeyer reaction, as well as methods for its purification and analysis, are presented. The document also explores its significant role as a building block in the development of novel drugs and specialized materials.[2]
Chemical Properties and Data
4-Chloro-2-fluorobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis.[1][2] Its unique substitution pattern with both chlorine and fluorine atoms provides specific reactivity for the synthesis of more complex molecules.[2]
Table 1: Chemical and Physical Properties of 4-Chloro-2-fluorobenzonitrile
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFN | [1] |
| Molecular Weight | 155.56 g/mol | [1] |
| CAS Number | 57381-51-8 | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 58-62 °C | [1] |
| Boiling Point | 92 °C at 22 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Solubility | Insoluble in water. | [2] |
| Purity | ≥98% (GC) | [1] |
Synthesis of 4-Chloro-2-fluorobenzonitrile
The primary route for the synthesis of 4-Chloro-2-fluorobenzonitrile is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by cyanation.[3][4] This method provides an efficient pathway to introduce the nitrile group onto the aromatic ring.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is based on established methods for the Sandmeyer reaction and is adapted for the synthesis of 4-Chloro-2-fluorobenzonitrile from 2-amino-5-chlorobenzonitrile.
Materials:
-
2-Amino-5-chlorobenzonitrile
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Dichloromethane (or other suitable organic solvent)
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Ice
-
Distilled water
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Standard laboratory glassware (beakers, round-bottom flask, dropping funnel, condenser)
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Magnetic stirrer and heating mantle
Procedure:
Step 1: Diazotization of 2-Amino-5-chlorobenzonitrile
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 1 mole of 2-amino-5-chlorobenzonitrile in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is crucial as diazonium salts are unstable at higher temperatures.
-
In a separate beaker, dissolve 1.05 moles of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. The addition should take approximately 30-60 minutes.
-
After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution contains the aryl diazonium salt and should be used immediately in the next step.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate large beaker, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Isolation
-
Extract the product from the reaction mixture with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with water, a dilute sodium hydroxide solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-Chloro-2-fluorobenzonitrile.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Chloro-2-fluorobenzonitrile.
Purification
The crude product obtained from the synthesis can be purified by recrystallization or column chromatography to achieve high purity (≥98%).
Experimental Protocol: Recrystallization
Materials:
-
Crude 4-Chloro-2-fluorobenzonitrile
-
Suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
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Heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude 4-Chloro-2-fluorobenzonitrile in a minimal amount of hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize the yield, place the flask in an ice bath for 30 minutes to an hour.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Analytical Methods
The purity and identity of 4-Chloro-2-fluorobenzonitrile are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Analytical Workflow Diagram
Caption: General workflow for GC-MS analysis of 4-Chloro-2-fluorobenzonitrile.
Applications in Research and Drug Development
4-Chloro-2-fluorobenzonitrile is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its applications include:
-
Pharmaceuticals: It serves as a key building block in the synthesis of various pharmaceutical compounds, including anti-inflammatory agents, kinase inhibitors, and other therapeutic agents.[1][5]
-
Agrochemicals: The compound is utilized in the development of new herbicides and pesticides.[1][5]
-
Material Science: It is used in the creation of specialty polymers and materials with enhanced chemical resistance and novel properties.[1][2]
Safety and Handling
4-Chloro-2-fluorobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions.[4]
-
Hazards: Toxic if swallowed or in contact with skin. Causes skin and serious eye irritation.[4]
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.
For detailed safety information, refer to the Safety Data Sheet (SDS).[6]
Conclusion
4-Chloro-2-fluorobenzonitrile is a chemical intermediate of significant industrial importance. Its well-defined chemical properties and versatile reactivity make it an essential component in the synthesis of a variety of valuable end-products. The experimental protocols and data presented in this guide are intended to support researchers and professionals in the effective and safe utilization of this compound in their research and development endeavors.
